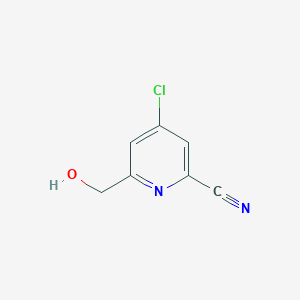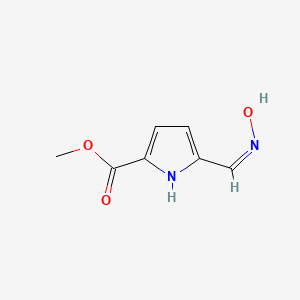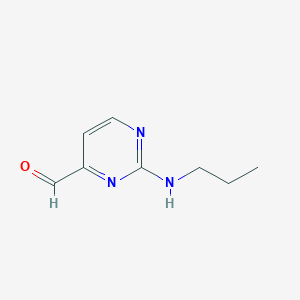
(r)-3-(1-Amino-3-hydroxypropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(1-Amino-3-hydroxypropyl)phenol is a chiral organic compound that features both an amino group and a hydroxyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Amino-3-hydroxypropyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative.
Amination: Introduction of the amino group through reductive amination or other suitable methods.
Hydroxylation: Introduction of the hydroxyl group using oxidation reactions or other suitable methods.
Chiral Resolution: Separation of the ®-enantiomer using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the production of ®-3-(1-Amino-3-hydroxypropyl)phenol may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Purification: Use of crystallization, distillation, or chromatography to purify the compound.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Amino-3-hydroxypropyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as Friedel-Crafts alkylation or acylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution may introduce various functional groups onto the phenol ring.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies of enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-(1-Amino-3-hydroxypropyl)phenol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
(s)-3-(1-Amino-3-hydroxypropyl)phenol: The enantiomer of the compound with different biological activity.
3-(1-Amino-3-hydroxypropyl)phenol: The racemic mixture containing both ® and (s) enantiomers.
3-(1-Amino-2-hydroxypropyl)phenol: A similar compound with a different position of the hydroxyl group.
Uniqueness
®-3-(1-Amino-3-hydroxypropyl)phenol is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and other similar compounds.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-[(1R)-1-amino-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c10-9(4-5-11)7-2-1-3-8(12)6-7/h1-3,6,9,11-12H,4-5,10H2/t9-/m1/s1 |
InChI Key |
YWBVXJDWRKZBLW-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@@H](CCO)N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




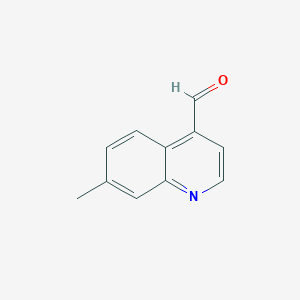
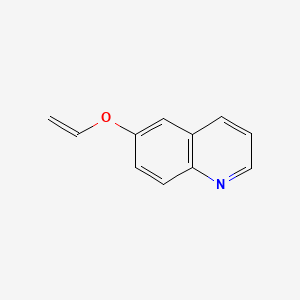
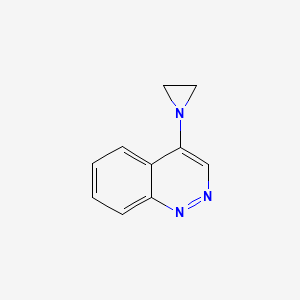
![1,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B11916111.png)





